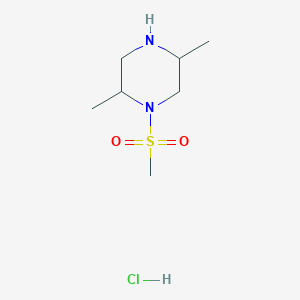

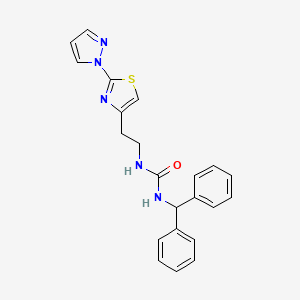

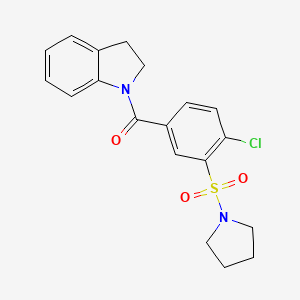

![molecular formula C13H16N2O3S B2410428 {1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol CAS No. 338962-57-5](/img/structure/B2410428.png)

{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol is a chemical compound with potential applications in scientific research. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound has been synthesized using various methods and has shown promising results in scientific research.

Aplicaciones Científicas De Investigación

Selective COX-2 Inhibition

- Research Context: A study focused on synthesizing and analyzing this compound as a selective COX-2 inhibitor, aiming to reduce gastrointestinal side effects associated with traditional NSAIDs. This research demonstrates the potential of this compound in medicinal chemistry and drug development.

- Key Findings: The compound was successfully synthesized and structurally elucidated. Docking studies indicated favorable selectivity for the COX-2 isoenzyme, suggesting its usefulness in reducing inflammation with fewer side effects (Tabatabai, Rezaee, & Kiani, 2012).

Synthesis and Conversion into Carbonyl Compounds

- Research Context: This research explored the synthesis of imidazole derivatives from this compound, highlighting its role in creating novel chemical structures.

- Key Findings: The synthesized imidazole derivatives can be converted into carbonyl compounds, underlining the compound's versatility in synthetic organic chemistry (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Ionic Liquids Synthesis and Catalytic Performance

- Research Context: The synthesis of ionic liquids using this compound was studied to assess their catalytic performance in esterification reactions, showcasing the compound's utility in catalysis and green chemistry.

- Key Findings: The synthesized ionic liquids showed strong acidity and excellent catalytic performance in esterification, indicating the compound's effectiveness in facilitating environmentally friendly chemical reactions (Wu Man-jiang, 2007).

Antimicrobial Activity

- Research Context: A study examined the antimicrobial activity of novel imidazole derivatives derived from this compound, contributing to the field of antimicrobial research.

- Key Findings: Some synthesized compounds exhibited potential antimicrobial activity, highlighting the compound's role in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

Photocatalytic Transesterification

- Research Context: The compound was used in creating a novel photocatalyst for biodiesel production from vegetable oils, indicating its role in renewable energy research.

- Key Findings: The developed photocatalyst demonstrated high efficiency and recyclability in converting castor oil to biodiesel under visible light, emphasizing the compound's applicability in sustainable energy solutions (Bhansali et al., 2021).

Propiedades

IUPAC Name |

[3-methyl-2-[(3-methylphenyl)methylsulfonyl]imidazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-10-4-3-5-11(6-10)9-19(17,18)13-14-7-12(8-16)15(13)2/h3-7,16H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRCNKPLVRJGLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(N2C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666333 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

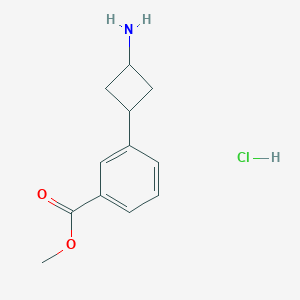

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2410349.png)

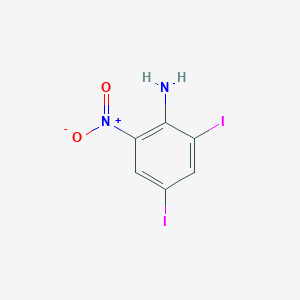

![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)

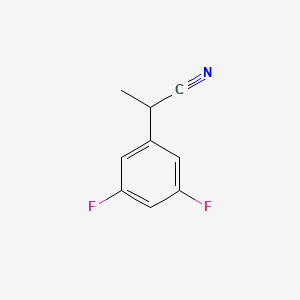

![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)